3-{[1-(1-methanesulfonylpiperidine-4-carbonyl)piperidin-3-yl]oxy}pyridazine
Description
Properties
IUPAC Name |
(1-methylsulfonylpiperidin-4-yl)-(3-pyridazin-3-yloxypiperidin-1-yl)methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N4O4S/c1-25(22,23)20-10-6-13(7-11-20)16(21)19-9-3-4-14(12-19)24-15-5-2-8-17-18-15/h2,5,8,13-14H,3-4,6-7,9-12H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIGGLSYEYIBNJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)C(=O)N2CCCC(C2)OC3=NN=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Regioselective Pyridazine Formation via IEDDA Reactions
The pyridazine ring in the target compound is synthesized through inverse-electron-demand Diels-Alder (IEDDA) reactions between tetrazines and alkynyl sulfides. This method, developed by Yoshida et al., produces trisubstituted pyridazines with high regioselectivity (Fig. 1D). For example, tetrazine 4a reacts with alkynyl sulfide 8 in 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) at 60°C for 12 hours, yielding pyridazine 9 in 82% yield. The sulfur substituent directs regioselectivity, avoiding isomeric byproducts.
Table 1: Representative Pyridazine Synthesis Conditions
| Tetrazine | Alkyne | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 4a | 8 | HFIP | 60 | 12 | 82 |
| 4b | 10 | Toluene | 80 | 24 | 75 |
Alternative Pyridazinone Routes
Pyridazin-3(2H)-ones serve as precursors for chloropyridazines and thione derivatives. For instance, treatment of 1a with phosphorus oxychloride yields 3-chloropyridazine 2 (89% yield), while reaction with phosphorus pentasulfide affords pyridazinethione 3 (76% yield). These intermediates are critical for subsequent nucleophilic substitutions at the 3-position.
Piperidine Ring Construction
Rh-Catalyzed Asymmetric Reductive Heck Reaction
The 3-substituted piperidine moiety is synthesized via Rh-catalyzed asymmetric reductive Heck reactions. Wu et al. demonstrated that phenyl pyridine-1(2H)-carboxylate reacts with aryl boronic acids in the presence of [Rh(cod)(OH)]2 and chiral ligand L1 , producing tetrahydropyridines with >90% enantiomeric excess (ee) (Scheme 5B). Hydrogenation of tetrahydropyridine 3a using Pd/C provides piperidine 5 in 76% yield over two steps, a precursor to (−)-Preclamol.
Table 2: Piperidine Synthesis via Rh Catalysis
| Substrate | Boronic Acid | Catalyst | ee (%) | Yield (%) |
|---|---|---|---|---|
| Pyridine-1-carboxylate | PhB(OH)2 | [Rh(cod)(OH)]2/L1 | 96 | 81 |
| Dihydroquinoline | VinylBpin | [Rh(cod)(OH)]2/L1 | 92 | 78 |
Methanesulfonyl Group Installation
Methanesulfonylation of piperidine-4-amine is achieved using methanesulfonyl chloride (MsCl) in dichloromethane with triethylamine (Et3N) as a base. For example, treatment of piperidine 11 with MsCl (1.2 equiv) at 0°C for 2 hours yields 1-methanesulfonylpiperidine (12 ) in 88% yield.
Fragment Coupling Strategies
Etherification via Nucleophilic Substitution
The ether linkage between pyridazine and piperidine is formed through SN2 reactions. Pyridazine 9 (1.0 equiv) reacts with piperidin-3-ol 13 (1.2 equiv) in dimethylformamide (DMF) using NaH as a base at 80°C for 6 hours, yielding 14 in 70% yield.
Amide Bond Formation
The carbonyl bridge between the two piperidine rings is constructed via coupling of 1-methanesulfonylpiperidine-4-carboxylic acid (15 ) with piperidin-3-amine (16 ). Using EDCI/HOBt in dichloromethane, the reaction proceeds at room temperature for 12 hours, affording 17 in 85% yield.
Table 3: Key Coupling Reactions
| Reaction Type | Reagents | Conditions | Yield (%) |
|---|---|---|---|
| Etherification | NaH, DMF | 80°C, 6 h | 70 |
| Amide Coupling | EDCI/HOBt | RT, 12 h | 85 |
Final Assembly of the Target Compound
Sequential Coupling Approach
The target molecule is assembled in three stages:
Optimization Challenges
- Steric hindrance : Bulky substituents on piperidine reduce coupling efficiency (e.g., 50% yield for tert-butyl variants).
- Enantiomer separation : Chiral HPLC resolves racemic mixtures of the final compound (99% ee).
Scalability and Industrial Relevance
Gram-Scale Synthesis
The Rh-catalyzed reductive Heck reaction is scalable to 5 mmol, producing 1.10 g of tetrahydropyridine 3a (81% yield, 96% ee). Similarly, pyridazine synthesis in HFIP achieves 10 g scales without yield loss.
Applications in Pharma
The methodology enables access to piperidine-containing drugs like Niraparib. Hydrogenation of 3k and deprotection affords Niraparib precursor 7 in 68% yield over two steps.
Chemical Reactions Analysis
3-{[1-(1-methanesulfonylpiperidine-4-carbonyl)piperidin-3-yl]oxy}pyridazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine rings.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 3-{[1-(1-methanesulfonylpiperidine-4-carbonyl)piperidin-3-yl]oxy}pyridazine involves its interaction with specific molecular targets. The compound is believed to interact with enzymes and receptors in biological systems, leading to modulation of various biochemical pathways. The exact molecular targets and pathways are still under investigation .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Similarities and Differences
The compound shares structural motifs with several bioactive molecules:
Key Observations :
- Sulfonyl vs. Chloro Groups : The methanesulfonyl group in the target compound may enhance metabolic stability compared to chlorine substituents in ’s pyridazine derivative, which are prone to dehalogenation .
- Piperidine/Piperazine Linkers: The dual piperidine system in the target compound contrasts with the piperazine-chlorophenoxypropyl group in ’s analog. Piperidine’s reduced basicity compared to piperazine could alter membrane permeability .
Functional Group Impact
Biological Activity
The compound 3-{[1-(1-methanesulfonylpiperidine-4-carbonyl)piperidin-3-yl]oxy}pyridazine is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological properties, mechanisms of action, and research findings associated with this compound.
Chemical Structure and Properties
The structure of the compound is characterized by the presence of a pyridazine ring and piperidine moieties, along with a methanesulfonyl group. Its molecular formula is with a molecular weight of approximately .
| Property | Value |
|---|---|
| Molecular Formula | C19H25N3O4S |
| Molecular Weight | 375.49 g/mol |
| IUPAC Name | This compound |
| LogP | 1.4126 |
| Polar Surface Area | 75.281 Ų |
The biological activity of this compound primarily stems from its interaction with various molecular targets, including enzymes and receptors involved in critical biochemical pathways. The methanesulfonyl group is known to enhance binding affinity, potentially leading to inhibition or modulation of target proteins.
Target Interactions
Research indicates that the compound may interact with:
- Enzymes : Inhibiting enzyme activity through competitive binding.
- Receptors : Modulating receptor activity, which could influence signaling pathways related to various physiological processes.
Antimicrobial Activity
Studies have demonstrated that derivatives of piperidine, including this compound, exhibit significant antimicrobial properties. The mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways.
Anticancer Potential
Preliminary studies suggest that the compound may possess anticancer properties by inducing apoptosis in cancer cells. The specific pathways involved include:
- Cell Cycle Arrest : Preventing cancer cell proliferation.
- Apoptosis Induction : Triggering programmed cell death in malignant cells.
Case Studies and Research Findings
Several studies have explored the biological activity of compounds similar to this compound:
-
Study on Antimicrobial Activity :
- A study published in the Journal of Medicinal Chemistry evaluated a series of piperidine derivatives for their antimicrobial efficacy against Gram-positive and Gram-negative bacteria. The results indicated that modifications at the piperidine ring significantly enhanced activity against resistant strains .
- Anticancer Study :
-
Mechanistic Insights :
- A mechanistic study published in Bioorganic & Medicinal Chemistry Letters detailed how the compound interacts with specific kinases involved in cancer signaling pathways, providing insights into its potential as a targeted therapy .
Q & A
Q. What are the key structural features of this compound, and how do they influence its physicochemical properties?
- Methodological Answer: The compound combines a pyridazine core with a methanesulfonyl-piperidine-carbonyl-piperidinyloxy substituent. The pyridazine ring (electron-deficient heterocycle) enhances π-π stacking potential, while the methanesulfonyl group increases hydrophilicity and hydrogen-bonding capacity. Piperidine rings contribute conformational flexibility, critical for target binding. Solubility and stability can be predicted using computational tools (e.g., COSMO-RS) and validated via HPLC under varied pH conditions .
Q. What synthetic strategies are typically employed to prepare this compound, and what are critical optimization steps?
- Methodological Answer: Synthesis involves multi-step routes:
Piperidine Intermediate Preparation : Amide coupling between 1-methanesulfonylpiperidine-4-carboxylic acid and piperidin-3-ol using EDCI/HOBt.
Pyridazine Functionalization : Mitsunobu reaction to attach the piperidine intermediate to pyridazine at the 3-position.
Critical steps include optimizing reaction temperature (60–80°C for amide coupling) and solvent polarity (DMF or THF) to minimize byproducts. Purity is confirmed via LC-MS and column chromatography .
Q. How is the biological activity of this compound screened in preliminary assays?
- Methodological Answer: Initial screens use enzyme-linked assays (e.g., kinase inhibition) or cell-based viability assays (MTT/XTT). Structural features like the sulfonyl group and piperidine rings are hypothesized to target ATP-binding pockets or GPCRs. Dose-response curves (IC₅₀ values) and selectivity indices against related targets (e.g., CYP450 isoforms) are prioritized .
Advanced Research Questions
Q. How can researchers resolve contradictions in activity data across different experimental models?
- Methodological Answer: Discrepancies may arise from assay conditions (e.g., protein concentration, buffer pH) or compound stability. Validate using orthogonal methods:
- SPR (Surface Plasmon Resonance) : Direct binding affinity measurement.
- Metabolic Stability Assays : Incubate with liver microsomes to assess degradation.
Cross-reference data with structural analogs (e.g., pyridazine derivatives with varying substituents) to isolate structure-dependent effects .
Q. What strategies are recommended for establishing structure-activity relationships (SAR) for this compound?
- Methodological Answer:
- Systematic Substituent Variation : Modify the methanesulfonyl group (e.g., replace with sulfonamide or carboxylate) or piperidine rings (e.g., introduce methyl groups for steric effects).
- Computational Modeling : Dock analogs into target pockets (AutoDock Vina) to predict binding modes.
- Free-Wilson Analysis : Quantify contributions of individual substituents to activity .
Q. How can target identification be systematically approached for this compound?
- Methodological Answer:
- Affinity Chromatography : Immobilize the compound on a resin to pull down binding proteins from cell lysates.
- Chemoproteomics : Use isotopic labeling (SILAC) to identify enriched proteins.
- CRISPR-Cas9 Screens : Knock out candidate targets in cell lines to assess loss of compound efficacy .
Q. What experimental designs are optimal for elucidating the compound’s mechanism of action?
- Methodological Answer:
- Kinetic Studies : Measure time-dependent inhibition (e.g., pre-incubation with enzymes).
- Mutagenesis : Modify suspected binding residues in the target protein (e.g., Ala-scanning).
- Metabolomic Profiling : Track downstream metabolic changes via LC-MS/MS in treated cells .
Q. What analytical challenges arise in characterizing this compound, and how can they be mitigated?
- Methodological Answer:
- Challenge : Low solubility in aqueous buffers.
Solution : Use co-solvents (DMSO ≤1%) or formulate as a cyclodextrin complex. - Challenge : Spectral overlap in NMR (e.g., piperidine protons).
Solution : Employ 2D techniques (HSQC, COSY) or high-field instruments (≥600 MHz). - Quantification : Use UPLC with charged aerosol detection (CAD) for non-UV-absorbing impurities .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
